2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide
Description
2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide is a halogenated propanamide derivative featuring a 4-fluorophenyl group linked via a ketone-containing ethyl spacer to the amide nitrogen. Its molecular formula is C₁₁H₁₀ClFNO₂ (molecular weight: 247.66 g/mol). The compound’s structure combines a chloro-substituted propanamide backbone with a fluorinated aromatic moiety, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c1-7(12)11(16)14-6-10(15)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPBXPOQPZPIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)C1=CC=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, and the product is obtained after purification steps . The general reaction scheme is as follows:
Starting Materials: 4-fluoroaniline and chloroacetyl chloride.
Reaction Conditions: The reaction is performed in an inert solvent, with triethylamine as an acid-binding agent.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 4-fluoroaniline and triethylamine at room temperature.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the recovery and recycling of reagents such as triethylamine can reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to cleave the amide bond.
Major Products
Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : The compound's structure suggests potential applications in drug development, particularly as an inhibitor or modulator of biological pathways. Its similarity to other compounds like Fentanyl indicates that it may interact with opioid receptors or other targets involved in pain management and analgesic effects.
- Biological Activity Studies : Interaction studies involving this compound are crucial for understanding its biological mechanisms. These studies typically assess binding affinities to various receptors, enzyme inhibition profiles, and cellular responses.
- Pharmacological Screening : The compound can be utilized in high-throughput screening assays to identify its effects on specific biological targets, such as phospholipase A2, which is implicated in various pathological conditions .
Synthetic Organic Chemistry Applications
- Synthesis of Derivatives : The versatility of 2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide allows for the generation of various derivatives that may possess distinct biological properties. This can be achieved through reactions such as nucleophilic substitutions or acylation reactions.
- Enzymatic Reactions : Due to its structural characteristics, the compound may participate in enzymatic reactions similar to those observed with other phenyl-substituted amides. This opens avenues for exploring its role as a substrate or inhibitor in enzymatic pathways.
Case Studies
Several studies have explored the applications of similar compounds, providing insights into the potential uses of this compound:
- Inhibition Studies : Research has shown that compounds with similar structures can inhibit lysosomal phospholipase A2 activity, which is critical for drug-induced phospholipidosis prediction . Such findings suggest that this compound could also exhibit similar inhibitory effects.
- Comparative Analysis : A comparative analysis with structurally related compounds (e.g., 4-Fluorophenylacetamide) reveals that the unique arrangement of substituents in this compound may lead to enhanced reactivity or selectivity towards certain biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their variations:
Key Observations :
- Fluorophenyl vs. Chlorophenyl : The presence of a 4-fluorophenyl group (as in the target compound) versus a 4-chlorophenyl (e.g., 7t in ) alters electronic properties and bioavailability. Fluorine’s electronegativity enhances metabolic stability compared to chlorine .
- Backbone Variations : Replacement of propanamide with acetamide () reduces steric bulk but may decrease binding affinity in target-specific applications.
- Hybrid Structures: Compounds like 27i () integrate dichlorophenoxy and cyclopropyl groups, enhancing hydrophobicity and antimicrobial activity .
Physicochemical Properties
Insights :
- The target compound’s predicted IR peaks align with amide functionalities (N-H, C=O).
- Sulfonamide-containing analogues (e.g., 7t) exhibit additional SO₂ stretching vibrations (~1350 cm⁻¹) .
Biological Activity
2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide, with the CAS Number 731012-02-5, is a synthetic organic compound notable for its unique molecular structure, which includes a chloro group, a fluorophenyl moiety, and an amide functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C₉H₉ClFNO
- Molecular Weight : 229.68 g/mol
- Structural Features : The compound features a heterocyclic tertiary aliphatic amine with two different phenyl rings and an aromatic amide function. The presence of the fluorine atom is believed to enhance its biological activity through electronic effects and steric properties.
The biological activity of this compound may involve interactions with specific receptors or enzymes in the body. These interactions can alter normal cellular functions, leading to various pharmacological effects. The compound's action is influenced by environmental factors such as temperature and pH, which can affect its stability and efficacy.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition Zones : Compounds derived from similar structures have shown inhibition against various bacterial strains. For example, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .
| Bacterial Strain | MIC Values (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties, particularly against human glioblastoma and triple-negative breast cancer cell lines:
- Cytotoxicity Assay : The compound was tested using the MTT assay, showing higher cytotoxicity against U-87 glioblastoma cells compared to MDA-MB-231 breast cancer cells .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives related to the structure of this compound against common pathogens. Results indicated promising activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Evaluation : Another investigation focused on the anticancer potential of related compounds, revealing that modifications in the molecular structure significantly influenced their cytotoxic effects on cancer cell lines.
Q & A
Basic: What are the common synthetic routes for 2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide, and how can structural integrity be confirmed?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, amidation, and oxidation. A plausible route starts with halogenation of 4-fluorophenylacetone, followed by coupling with chloroacetyl chloride under anhydrous conditions. Structural confirmation requires:
- X-ray crystallography for unambiguous bond-length and angle verification .
- NMR spectroscopy (¹H/¹³C) to validate substituent positions and purity (e.g., absence of unreacted intermediates) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight .
Basic: What characterization techniques are critical for assessing purity and functional group integrity?
Answer:
- FT-IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
- HPLC-MS for purity assessment (>95%) and detection of byproducts (e.g., unreacted 4-fluorophenyl intermediates) .
- Thermogravimetric analysis (TGA) to evaluate thermal stability and decomposition profiles .
Advanced: How can researchers optimize reaction yields while minimizing side-product formation in the synthesis of this compound?
Answer:
- Computational reaction design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for competing pathways .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in amidation steps .
- In-line analytics (e.g., ReactIR) : Monitor reaction progress in real-time to adjust stoichiometry or temperature dynamically .
Advanced: How can conflicting biological activity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
Answer:
- Dose-response profiling : Use orthogonal assays (e.g., cell viability vs. cytokine inhibition) to distinguish therapeutic windows .
- Target validation : Perform siRNA knockdown or CRISPR-Cas9 editing of suspected targets (e.g., COX-2 or NF-κB) to confirm mechanism .
- Metabolomic profiling : Identify off-target effects using LC-MS-based metabolomics .
Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
Answer:
- Systematic substituent variation : Synthesize analogs with modified halogen (Cl/F) or amide groups to assess bioactivity trends .
- Molecular docking : Use crystallographic data (e.g., PDB IDs for kinase targets) to predict binding modes and guide SAR .
- Free-Wilson analysis : Quantify contributions of specific substituents to activity using multivariate regression .
Advanced: How should researchers address discrepancies in reported enzymatic inhibition data?
Answer:
- Assay standardization : Use recombinant enzymes under uniform conditions (pH, ionic strength) to minimize variability .
- Negative controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
- Data normalization : Apply Z-factor scoring to distinguish true inhibition from background noise .
Basic: What analytical methods are suitable for stability studies under varying storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity, then analyze via:
Advanced: How can computational modeling predict metabolic pathways or toxicity?
Answer:
- ADMET prediction : Use tools like SwissADME or ProTox-II to forecast cytochrome P450 interactions and hepatotoxicity .
- Molecular dynamics (MD) simulations : Model interactions with blood-brain barrier transporters to assess neurotoxicity risks .
Table 1: Key Physicochemical Properties
| Property | Method/Value | Reference |
|---|---|---|
| Molecular Weight | 268.7 g/mol (calculated) | |
| LogP (Partition Coefficient) | 2.8 (Predicted via ChemAxon) | |
| Solubility (Water) | <1 mg/mL (Experimental) |
Table 2: Common Biological Targets
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
